molecular formula C28H22FNO5 B11382586 2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide

2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide

Cat. No.: B11382586
M. Wt: 471.5 g/mol
InChI Key: AFKOXCQRJOEONI-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of furochromen derivatives This compound is characterized by its unique structure, which includes a furochromen core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furochromen Core: The initial step involves the cyclization of appropriate precursors to form the furochromen core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated reagent is used to replace a hydrogen atom on the aromatic ring.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached via a nucleophilic substitution reaction, where the methoxybenzyl moiety is introduced to the furochromen core.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where an appropriate amine is reacted with an acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
  • 2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-furylmethyl)acetamide
  • 2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(tetrahydro-2-furanylmethyl)acetamide

Uniqueness

The uniqueness of 2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxybenzyl group, in particular, may enhance its biological activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C28H22FNO5

Molecular Weight

471.5 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C28H22FNO5/c1-16-20-11-22-23(17-7-9-19(29)10-8-17)15-34-25(22)13-26(20)35-28(32)21(16)12-27(31)30-14-18-5-3-4-6-24(18)33-2/h3-11,13,15H,12,14H2,1-2H3,(H,30,31)

InChI Key

AFKOXCQRJOEONI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC=CC=C5OC

Origin of Product

United States

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